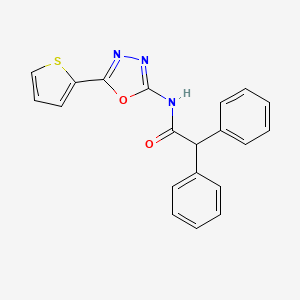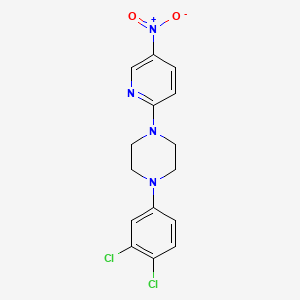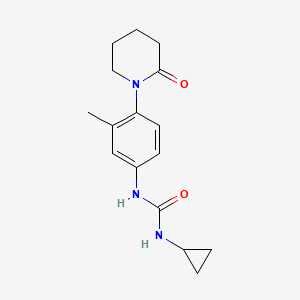
1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-3-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)urea, commonly known as CPPU, is a synthetic plant growth regulator that has gained attention in the field of agriculture due to its potential to increase crop yield and quality. CPPU belongs to the family of phenylurea compounds and has been found to exhibit a wide range of physiological and biochemical effects on plants.
Mécanisme D'action
CPPU acts as a cytokinin-like compound and binds to the cytokinin receptors in plants, stimulating cell division and differentiation. It also activates the auxin signaling pathway, which regulates plant growth and development. CPPU has been found to promote the synthesis of gibberellins, a class of plant hormones that regulate stem elongation and fruit development.
Biochemical and physiological effects:
CPPU has been shown to affect various physiological and biochemical processes in plants, including photosynthesis, respiration, and protein synthesis. It also regulates the activity of enzymes involved in carbohydrate metabolism and stress response. CPPU has been found to enhance the antioxidant defense system in plants, protecting them from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
CPPU is a powerful plant growth regulator that can be used to study the effects of cytokinins and other plant hormones on plant growth and development. It is also a useful tool for crop breeding and improvement. However, the use of CPPU in lab experiments requires careful handling and disposal of toxic chemicals. The effects of CPPU on plant growth and development may vary depending on the plant species, growth conditions, and concentration of the compound.
Orientations Futures
1. Development of CPPU analogs with improved efficacy and safety profiles.
2. Investigation of the molecular mechanisms underlying the effects of CPPU on plant growth and development.
3. Evaluation of the potential use of CPPU in organic farming and sustainable agriculture.
4. Optimization of the application methods and dosage of CPPU for maximum efficacy and minimal environmental impact.
5. Study of the long-term effects of CPPU on soil health and microbial communities.
Méthodes De Synthèse
CPPU can be synthesized through various methods, including the reaction of 3-methyl-4-(2-oxopiperidin-1-yl)aniline with cyclopropyl isocyanate. The synthesis of CPPU involves several steps and requires careful handling of toxic chemicals. The purity and yield of the final product can be improved through optimization of the reaction conditions.
Applications De Recherche Scientifique
CPPU has been extensively studied for its potential use in agriculture. It has been found to promote cell division, elongation, and differentiation in plants, leading to increased fruit set, fruit size, and yield. CPPU has also been shown to improve the quality of fruits and vegetables by increasing sugar content, color, and firmness.
Propriétés
IUPAC Name |
1-cyclopropyl-3-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-11-10-13(18-16(21)17-12-5-6-12)7-8-14(11)19-9-3-2-4-15(19)20/h7-8,10,12H,2-6,9H2,1H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAVGZYYWAWDFRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2CC2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2652295.png)
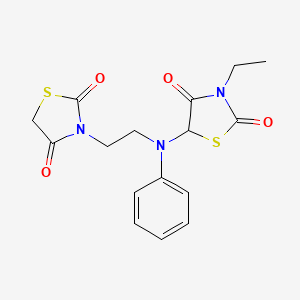
![(E)-3-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2652301.png)
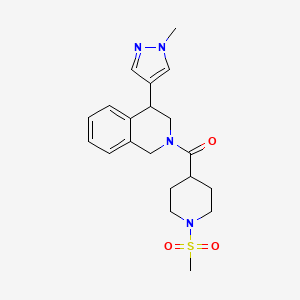
![1-(4-Chlorophenyl)-4-methylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2652304.png)
![N-(4-fluorobenzyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2652305.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2652306.png)

![6-chloro-1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2652308.png)
![(E)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2652309.png)
